molecular formula C22H25N3O B12791049 6H-Pyrido(4,3-b)carbazol-1-aminie, 9-methoxy-5,11-dimethyl-N-(2-methylpropyl)- CAS No. 115464-66-9

6H-Pyrido(4,3-b)carbazol-1-aminie, 9-methoxy-5,11-dimethyl-N-(2-methylpropyl)-

Cat. No.: B12791049
CAS No.: 115464-66-9
M. Wt: 347.5 g/mol
InChI Key: VOVCDYFLFBEULD-UHFFFAOYSA-N
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Description

6H-Pyrido(4,3-b)carbazol-1-aminie, 9-methoxy-5,11-dimethyl-N-(2-methylpropyl)- is a complex organic compound with the molecular formula C21H23N3O.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-Pyrido(4,3-b)carbazol-1-aminie, 9-methoxy-5,11-dimethyl-N-(2-methylpropyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridocarbazole Core: This step involves the cyclization of appropriate precursors under high-temperature conditions, often using catalysts such as palladium or copper.

    Methoxylation and Methylation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

6H-Pyrido(4,3-b)carbazol-1-aminie, 9-methoxy-5,11-dimethyl-N-(2-methylpropyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, which can be further utilized in different applications .

Scientific Research Applications

6H-Pyrido(4,3-b)carbazol-1-aminie, 9-methoxy-5,11-dimethyl-N-(2-methylpropyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 6H-Pyrido(4,3-b)carbazol-1-aminie, 9-methoxy-5,11-dimethyl-N-(2-methylpropyl)- involves its interaction with specific molecular targets such as DNA, enzymes, and receptors. It can intercalate into DNA, inhibiting replication and transcription processes. Additionally, it can bind to enzyme active sites, altering their activity and affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6H-Pyrido(4,3-b)carbazol-1-aminie, 9-methoxy-5,11-dimethyl-N-(2-methylpropyl)- apart from similar compounds is its unique substitution pattern, which imparts distinct electronic and steric properties. These properties enhance its binding affinity to molecular targets and improve its stability and solubility in various solvents .

Properties

CAS No.

115464-66-9

Molecular Formula

C22H25N3O

Molecular Weight

347.5 g/mol

IUPAC Name

9-methoxy-5,11-dimethyl-N-(2-methylpropyl)-6H-pyrido[4,3-b]carbazol-1-amine

InChI

InChI=1S/C22H25N3O/c1-12(2)11-24-22-20-14(4)19-17-10-15(26-5)6-7-18(17)25-21(19)13(3)16(20)8-9-23-22/h6-10,12,25H,11H2,1-5H3,(H,23,24)

InChI Key

VOVCDYFLFBEULD-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CN=C(C2=C(C3=C1NC4=C3C=C(C=C4)OC)C)NCC(C)C

Origin of Product

United States

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